3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine
Description
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine is a synthetic azetidine derivative featuring dual sulfonyl substituents: an isobutylsulfonyl group at the 3-position and a 3-phenoxypropylsulfonyl group at the 1-position of the azetidine ring. The compound’s structure combines sulfonyl groups—known for their electron-withdrawing properties and role in enhancing binding affinity—with a phenoxypropyl chain, which may confer lipophilicity and modulate interactions with biological targets.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(3-phenoxypropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-14(2)13-23(18,19)16-11-17(12-16)24(20,21)10-6-9-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVOVXXMNSOLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the azetidine ring, which can be functionalized with the isobutylsulfonyl and phenoxypropylsulfonyl groups through sulfonylation reactions. The reaction conditions often require the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure the desired substitution occurs.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl groups to yield thiol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups yields sulfone derivatives, while reduction results in thiol derivatives.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring provides a rigid structure that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine, we compare it with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and hypothesized biological activity.
Key Structural Analogs
[3-(Isobutylsulfonyl)-1-azetidinyl][4-(trifluoromethyl)phenyl]methanone (CAS: 1797885-80-3) Structure: Contains a single isobutylsulfonyl group at the 3-position of azetidine and a 4-(trifluoromethyl)benzoyl group at the 1-position. Key Differences:
- Lacks the 3-phenoxypropylsulfonyl group.
- Features a trifluoromethylphenyl ketone instead of a sulfonyl-phenoxypropyl chain. Implications:
- The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in agrochemical and pharmaceutical design.
- The benzoyl group may reduce solubility compared to the sulfonyl-phenoxypropyl substituent in the target compound.
Hypothetical Analog: 1,3-Bis(phenylsulfonyl)azetidine
- Structure : Azetidine with phenylsulfonyl groups at both 1- and 3-positions.
- Comparison :
Physicochemical Properties
Functional Implications
- Synthetic Complexity : The target compound’s dual sulfonylation steps likely require precise regiocontrol, whereas analogs with single sulfonyl/benzoyl groups (e.g., ) may involve fewer synthetic steps.
- Biological Target Suitability: The phenoxypropyl chain in the target compound could facilitate interactions with hydrophobic binding pockets (e.g., GPCRs). The trifluoromethyl group in may enhance CNS penetration, a trait absent in the target compound.
Biological Activity
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine is a synthetic compound featuring both isobutylsulfonyl and phenoxypropylsulfonyl groups attached to an azetidine ring. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and drug development. The compound's biological activity is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
The synthesis of this compound involves multi-step organic reactions, typically starting with the azetidine ring, which is functionalized with sulfonyl groups through sulfonylation reactions. Common reagents include sulfonyl chlorides and strong bases under controlled temperatures to ensure effective substitution .
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-methylpropylsulfonyl)-1-(3-phenoxypropylsulfonyl)azetidine |
| Molecular Formula | C16H25NO5S2 |
| CAS Number | 1798035-85-4 |
The biological activity of this compound is primarily mediated through its sulfonyl groups, which can form strong interactions with various proteins and enzymes. The azetidine ring provides a rigid structure that enhances binding specificity and affinity, potentially leading to inhibition of enzyme activity. This mechanism is crucial for its applications in drug discovery, particularly in targeting enzyme pathways involved in disease processes.
Biological Activity Studies
Recent studies have demonstrated the potential of azetidine derivatives in various therapeutic areas:
- Antimalarial Activity : Research has shown that bicyclic azetidines can effectively target Plasmodium falciparum, the causative agent of malaria. For instance, related compounds have exhibited low EC50 values (15 nM) against this parasite, highlighting the potential of azetidine derivatives as antimalarial agents .
- Enzyme Inhibition : The sulfonyl groups in this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles beneficial in treating diseases such as cancer or diabetes.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar azetidine derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3-(Isobutylsulfonyl)-1-((3-methoxypropyl)sulfonyl)azetidine | Moderate enzyme inhibition | Methoxy group enhances solubility |
| 3-(Isobutylsulfonyl)-1-((3-ethoxypropyl)sulfonyl)azetidine | Low antimalarial activity | Ethoxy group provides flexibility |
| 3-(Isobutylsulfonyl)-1-((3-butoxypropyl)sulfonyl)azetidine | High specificity for certain receptors | Butoxy group increases lipophilicity |
Case Studies
Several case studies have been conducted to evaluate the biological activity of azetidine derivatives:
- Case Study 1 : A study on the antimalarial properties of azetidines demonstrated that compounds similar to this compound exhibited significant activity against multiple stages of the Plasmodium life cycle .
- Case Study 2 : In vitro assays have shown that azetidines can inhibit specific kinases involved in cancer progression, suggesting their potential as anticancer agents. The structural features of these compounds contribute to their binding affinity and specificity .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine, and how do they influence experimental design?
- Methodological Answer : Key properties include hydrogen bond acceptor/donor counts , rotatable bonds , TPSA (Topological Polar Surface Area) , and Csp3 fraction , which affect solubility, membrane permeability, and reactivity. For instance, high TPSA (>100 Ų) may limit blood-brain barrier penetration, necessitating derivatization for CNS-targeted studies. Use computational tools (e.g., Molinspiration) to predict properties and validate experimentally via HPLC (logP determination) and DSC (thermal stability) .
Q. How can researchers design a scalable synthesis route for this compound, considering its dual sulfonyl groups?
- Methodological Answer : A stepwise sulfonation strategy is recommended. First, introduce the isobutylsulfonyl group to the azetidine core using H2O2/HCl under controlled pH (4.6–6.8) to minimize over-sulfonation. Purify intermediates via recrystallization (e.g., methanol/water). Second, attach the 3-phenoxypropylsulfonyl moiety via nucleophilic substitution with K2CO3 as a base in DMF at 60–80°C. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational chemistry and experimental data resolve contradictions in reaction pathway predictions for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energetically favorable pathways. Cross-validate with experimental data (e.g., GC-MS for by-product analysis). For example, if competing N-sulfonation vs. O-sulfonation occurs, IR spectroscopy (S=O stretching bands at 1150–1250 cm⁻¹) can differentiate products. Iterative refinement using ICReDD’s feedback loop (computational → experimental → computational) minimizes trial-and-error .
Q. What statistical experimental design (DoE) approaches optimize reaction yield while minimizing by-products?
- Methodological Answer : Employ a central composite design (CCD) to optimize variables (temperature, solvent ratio, catalyst loading). For dual sulfonation, factors include:
- Temperature : 50–90°C (affects sulfonyl group stability).
- Solvent polarity : DMF vs. dichloromethane (impacts nucleophilicity).
- Reaction time : 6–24 hours (avoids decomposition).
Analyze responses (yield, purity) via ANOVA. A case study reduced by-products by 40% using a 2³ factorial design .
Q. How should researchers address discrepancies in bioactivity data across in vitro assays?
- Methodological Answer : Cross-validate using multiple assay models (e.g., CYP inhibition, P-gp substrate screening) and orthogonal techniques (SPR vs. fluorescence polarization). For instance, if CYP3A4 inhibition conflicts between liver microsomes and recombinant enzymes, investigate matrix effects (e.g., albumin binding) via equilibrium dialysis. Normalize data using internal standards (e.g., verapamil for P-gp assays) .
Q. What advanced purification techniques ensure high purity (>98%) for this hygroscopic compound?
- Methodological Answer : Combine preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) with lyophilization to remove residual solvents. For chiral purity (if applicable), use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Validate purity via ¹H/¹³C NMR (absence of isobutyl/phenoxy proton shifts) and HRMS (Δ < 2 ppm) .
Contradiction Analysis & Safety
Q. How to resolve conflicting stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 0.1 M buffers pH 1–9). Use UPLC-MS to identify degradation products (e.g., sulfonic acid derivatives at pH < 3). Adjust formulation buffers (e.g., sodium acetate pH 4.6 for short-term storage) based on Arrhenius model predictions .
Q. What safety protocols are critical for handling sulfonated azetidines in high-throughput screening?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
